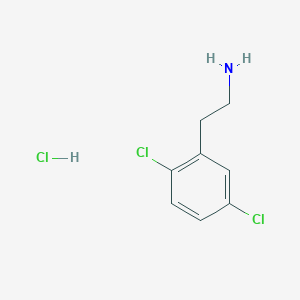

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c9-7-1-2-8(10)6(5-7)3-4-11;/h1-2,5H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEXAWZJQHBSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311317-57-3 | |

| Record name | 2-(2,5-dichlorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The synthesis typically follows a multi-step process:

- Step 1: Starting from 2,5-dichlorobenzaldehyde , the aldehyde is reduced to the corresponding alcohol or directly converted to an intermediate that can be aminated.

- Step 2: Introduction of the ethanamine group by reductive amination or nucleophilic substitution.

- Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.

This general approach is supported by the synthesis description from Vulcanchem and related literature.

Specific Preparation via Reductive Amination

One of the most common and efficient methods involves reductive amination of 2,5-dichlorobenzaldehyde:

This method is favored for its straightforwardness and scalability.

Alternative Synthetic Details from Research Literature

A detailed synthetic scheme reported involves:

- Conversion of 1-(2,5-dichlorophenyl)ethan-1-one to the corresponding alcohol using sodium borohydride in methanol.

- Subsequent reduction with triethylsilane and boron trifluoride etherate to yield an intermediate amine precursor.

- Functional group transformations including nitration and nucleophilic aromatic substitution under microwave irradiation.

- Final reduction of nitro groups to amines and cyclization steps to obtain target derivatives, which can be adapted to produce the ethanamine hydrochloride salt.

Preparation of Hydrochloride Salt

The hydrochloride salt is typically prepared by:

- Bubbling hydrogen chloride gas into a solution of the free amine at room temperature until the pH reaches 2-3.

- Alternatively, treating the free amine with aqueous or ethanolic hydrochloric acid, followed by crystallization and drying.

This step is critical for obtaining a stable, isolable solid form suitable for further use.

Related Chemical Intermediates and Their Preparation

While direct preparation methods for this compound are limited, related compounds such as 2,5-dichloroacetophenone and 2,5-dichlorophenol are synthesized via:

These intermediates are crucial for downstream synthesis of the ethanamine derivative.

Summary Table of Key Preparation Steps

Research Findings and Industrial Considerations

- The use of trifluoromethanesulfonic acid scandium as a catalyst in oxidation steps improves yield and selectivity while allowing catalyst recovery, important for green chemistry.

- Microwave-assisted nucleophilic aromatic substitution accelerates reaction rates and improves yields in amination steps.

- Formation of the hydrochloride salt is a well-established method to obtain a stable, crystalline product suitable for pharmaceutical applications.

- Industrial scale preparations emphasize solvent recovery, reaction time optimization, and catalyst reuse to maximize cost-effectiveness and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary amines.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines. These products can be further utilized in different chemical processes and applications .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride serves as a building block for more complex organic molecules. It can participate in various chemical reactions such as:

- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction : Reduction reactions yield secondary or tertiary amines.

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles.

These reactions are crucial for developing new materials and compounds with specific properties.

Biology

The compound's interaction with biological systems has been a focal point of research:

- Enzyme Inhibition Studies : It has been used to study the inhibition of specific enzymes, providing insights into metabolic pathways.

- Receptor Binding Studies : The compound's ability to bind to various receptors makes it valuable for pharmacological research.

Research indicates that this compound may affect neurotransmitter systems, particularly those involving monoamines, suggesting potential applications in treating mood disorders.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects:

- Drug Development : Its structure suggests it could serve as a lead compound for developing drugs targeting central nervous system disorders.

- Pharmacological Studies : Research has shown that similar compounds exhibit antidepressant and antipsychotic properties.

Case Study 1: Enzyme Inhibition

A study conducted on the effects of this compound on monoamine oxidase (MAO) demonstrated significant inhibition at certain concentrations. This finding indicates its potential as a candidate for further development in treating depression by modulating neurotransmitter levels.

Case Study 2: Receptor Interaction

Research published in the Journal of Medicinal Chemistry explored the binding affinity of this compound to serotonin receptors. Results showed promising interactions that could lead to new treatments for anxiety disorders.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key structural and synthetic differences between 2-(2,5-dichlorophenyl)ethan-1-amine hydrochloride and related phenethylamine derivatives.

Key Comparative Insights:

Substituent Electronic Effects :

- The dichloro derivative’s phenyl ring is electron-deficient due to Cl’s electronegativity, contrasting with the electron-rich 2C series (dimethoxy substituents) . This affects binding interactions in receptor studies, where electron-deficient rings may favor different conformational changes.

- Nitro (25N-NBOH) and bromo (4-Bromo-2,5-dimethoxy) groups introduce additional electronic and steric effects, altering solubility and reactivity .

The methylthio group in 2C-T introduces a polarizable sulfur atom, which may improve metabolic stability compared to oxygenated analogs .

Synthetic Methodology: Most analogs are synthesized via established routes for phenethylamine hydrochlorides, differing primarily in starting materials (e.g., substituted benzaldehydes or bromophenols) . The dichloro compound’s synthesis emphasizes straightforward salt formation, while NBOH/NBOMe derivatives require additional functionalization (e.g., benzyl or phenol groups) .

Biological Activity

2-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride, also known as R-DPEA HCl, is a compound of interest in medicinal chemistry due to its unique structural features, including a dichlorophenyl group attached to an ethanamine backbone. This compound has been studied for its potential biological activities, particularly in the context of pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, and it has a molecular weight of approximately 203.09 g/mol. The presence of the amine functional group enhances its reactivity and potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 203.09 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound can act as an agonist or antagonist at various neurotransmitter receptors, particularly those involved in monoamine signaling pathways. This interaction can lead to alterations in neurotransmitter levels and downstream signaling cascades, which are crucial for its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : The compound has been investigated for its potential antidepressant properties due to its ability to modulate serotonin and norepinephrine levels.

- Neurotransmitter Interaction : Studies suggest that it may interact with trace amine-associated receptors (TAARs), which play a role in the central nervous system's regulation of mood and behavior .

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating potential applications in infectious disease treatment .

Case Studies

- Antidepressant Activity : A study exploring the structure-activity relationship (SAR) of similar compounds highlighted that the dichlorophenyl substitution enhances potency while affecting solubility negatively. This suggests a delicate balance between structural modifications and biological efficacy .

- Neuropharmacological Studies : In vitro assays demonstrated that R-DPEA HCl could significantly increase serotonin levels in neuronal cultures, supporting its potential use as an antidepressant medication.

- Antimicrobial Screening : In a study assessing various compounds against Chlamydia trachomatis, derivatives showed selective activity against this pathogen, indicating that modifications to the core structure could enhance efficacy against specific bacterial targets .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2,4-Dichlorophenyl)ethan-1-amine | Chlorine substitution on phenyl | Potential antidepressant effects |

| 2-(3,5-Dichlorophenyl)ethan-1-amine | Similar dichlorophenyl structure | Neurotransmitter modulation |

| 4-Chloro-N,N-dimethylphenethylamine | Dimethylamino group | Stimulant properties |

Q & A

Q. Optimization :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC. Purity can be enhanced via recrystallization from ethanol/ether mixtures .

Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Q. Basic

How does the 2,5-dichloro substitution influence affinity and functional selectivity at serotonin receptors compared to methoxy-substituted analogs?

Advanced

The 2,5-dichloro group enhances lipophilicity and electron-withdrawing effects, potentially increasing 5-HT2A receptor binding affinity but reducing β-arrestin recruitment compared to methoxy analogs. For example:

- Methoxy Analogs : Higher β-arrestin bias due to polar interactions (e.g., 2C-D in ).

- Dichloro Derivatives : May favor Gαq signaling, as seen in structurally related phenylalkylamines. Validate via calcium flux (FLIPR) and BRET assays .

What experimental strategies resolve contradictions in β-arrestin vs. G-protein signaling data for phenylalkylamine derivatives?

Q. Advanced

Dose-Response Profiling : Test across a wide concentration range (10⁻¹²–10⁻⁴ M) to identify biased signaling windows.

Pathway-Specific Assays :

- Gαq : IP1 accumulation (HTRF assay).

- β-Arrestin : Tango™ or BRET recruitment.

Molecular Dynamics : Model ligand-receptor interactions to identify steric or electronic drivers of bias .

What safety precautions are critical when handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coat, safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.

- Waste Disposal : Neutralize with NaHCO₃ before incineration. Refer to OSHA guidelines for amine handling .

How can computational modeling predict metabolic pathways and toxicological endpoints?

Q. Advanced

- ADMET Prediction : Use SwissADME or ADMETLab to identify likely CYP450 oxidation sites (e.g., para-chlorine positions).

- Toxicity Endpoints : Simulate reactive metabolites (e.g., quinone imines) via Derek Nexus. Cross-validate with in vitro hepatocyte assays .

What solubility and stability considerations apply to aqueous formulations in pharmacological assays?

Q. Basic

| Property | Condition | Recommendation |

|---|---|---|

| Solubility | PBS (pH 7.4) | 10–20 mM (sonicate if necessary) |

| Stability | 4°C, protected from light | Use within 48 hours; avoid freeze-thaw cycles |

Which in vitro assays best evaluate its potential as a biased 5-HT2A ligand?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.